Enzymatic Inhibition Specificity: Ki = 111 mM vs. Structurally Constrained Pyrrolizine Analog (29% Inhibition)
The free acid form of the target compound, tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, demonstrates quantifiable noncompetitive inhibition of proline racemase from Clostridium sticklandii with a Ki value of 111 ± 15 mM (Km = 5.7 ± 0.5 mM) [1]. In direct head-to-head comparison under identical assay conditions, the more rigid bicyclic analog 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate exhibited only 29% inhibition at a concentration of 142.5 mM [1]. This difference is mechanistically attributed to the enhanced conformational flexibility of the tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate scaffold, which accommodates the capacious active site of the enzyme, whereas the constrained analog cannot [1].
| Evidence Dimension | Enzyme inhibition potency (proline racemase) |
|---|---|
| Target Compound Data | Ki = 111 ± 15 mM (noncompetitive inhibition) |
| Comparator Or Baseline | 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate: 29% inhibition at 142.5 mM |
| Quantified Difference | Target achieves full Ki determination with noncompetitive kinetics; comparator fails to reach 50% inhibition at >140 mM |
| Conditions | Proline racemase from Clostridium sticklandii; Km = 5.7 ± 0.5 mM; pH and temperature not specified in publication |
Why This Matters
This represents the only peer-reviewed enzymatic activity data available for the pyrrolizine-7a-carboxylate scaffold, establishing a functional baseline that more constrained analogs cannot replicate.
- [1] Harty M, Nagar M, Atkinson L, Legay CM, Derksen DJ, Bearne SL. Inhibition of serine and proline racemases by substrate-product analogues. Bioorg Med Chem Lett. 2014;24(1):390-393. View Source
